molecular formula C7H7Cl2F3N2 B2461359 [5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride CAS No. 1631164-94-7

[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride

Cat. No. B2461359
CAS RN: 1631164-94-7
M. Wt: 247.04
InChI Key: PPPHJZTUSXKAIT-UHFFFAOYSA-N
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Description

“[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride” is an organic compound with the molecular formula C7H6ClF3N2. It has a molecular weight of 210.58 g/mol . It is also known by various synonyms such as “3-chloro-5-trifluoromethyl pyridin-2-yl methanamine hydrochloride” and “2-aminomethyl-3-chloro-5-trifluoromethyl pyridine hydrochloride” among others .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with methylamine, followed by the addition of acid to obtain the hydrochloride salt . Another method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with methylamine in an appropriate solvent, followed by crystallization purification to obtain the hydrochloride salt .


Molecular Structure Analysis

The InChI Key for this compound is JVQYWHGODHSTAM-UHFFFAOYSA-N . The SMILES representation is NCC1=C (Cl)C=C (C=N1)C (F) (F)F .


Physical And Chemical Properties Analysis

This compound has a density of 1.421±0.06 g/cm3 at 20 ºC, a melting point of 226 °C, a boiling point of 212.0±35.0℃ at 760 Torr, and a flash point of 82.0±25.9℃ . Its vapor pressure is 0.177mmHg at 25°C .

Safety and Hazards

This compound is classified as harmful and can cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-5(7(9,10)11)6(2-12)13-3-4;/h1,3H,2,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPHJZTUSXKAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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